2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide
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Overview
Description
2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of 2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the isoindoloquinazoline core, followed by the introduction of the dimethoxy and dioxo groups. The final step involves the attachment of the N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide moiety. Reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of hydroquinones.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include quinones, hydroquinones, and substituted derivatives.
Scientific Research Applications
2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Compared to other similar compounds, 2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide stands out due to its unique combination of functional groups and its potential applications. Similar compounds include:
- 7,8-dimethoxy-10,11-2H-4H-2-oxa-benzo(a)cyclopenta(e)cyclooctene-1,3,5-trione
- 2’,4’-dimethoxy-3,4,5,6-tetrabromophthalanilic acid
- 4-methoxy-10-oxa-4-aza-tricyclo(5.2.1.0(2,6))dec-8-ene-3,5-dione
These compounds share some structural similarities but differ in their specific functional groups and applications.
Properties
Molecular Formula |
C25H24N4O5 |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
2-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-[(1-methylpyrrol-2-yl)methyl]acetamide |
InChI |
InChI=1S/C25H24N4O5/c1-27-12-6-7-15(27)13-26-20(30)14-28-23-17-10-11-19(33-2)22(34-3)21(17)25(32)29(23)18-9-5-4-8-16(18)24(28)31/h4-12,23H,13-14H2,1-3H3,(H,26,30) |
InChI Key |
QGSCBHQLIDZWPJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1CNC(=O)CN2C3C4=C(C(=C(C=C4)OC)OC)C(=O)N3C5=CC=CC=C5C2=O |
Origin of Product |
United States |
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